N-(2-(benzyloxy)phenyl)acetamide

Beschreibung

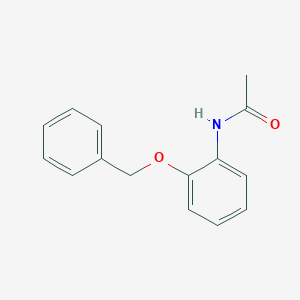

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-12(17)16-14-9-5-6-10-15(14)18-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDKMDXASZJVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601034579 | |

| Record name | N-[2-(Benzyloxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34288-19-2 | |

| Record name | N-[2-(Benzyloxy)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601034579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-(benzyloxy)phenyl)acetamide: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(benzyloxy)phenyl)acetamide is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its molecular architecture, featuring a benzyloxy-substituted phenyl ring linked to an acetamide moiety, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for researchers engaged in the exploration of new chemical entities for drug development. The acetamide functional group is a common feature in many pharmacologically active molecules, contributing to their biological activity through hydrogen bonding and other molecular interactions. The presence of the benzyloxy group further enhances the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties.

Chemical Structure and Properties

The structural attributes and physicochemical properties of this compound are fundamental to its behavior in chemical and biological systems.

Chemical Structure:

The molecule consists of an acetamide group (-NHCOCH₃) attached to a benzene ring at position 1. A benzyloxy group (-OCH₂C₆H₅) is substituted at the second position of the phenyl ring.

Molecular Formula: C₁₅H₁₅NO₂[1]

Molecular Weight: 241.29 g/mol [1]

CAS Number: 34288-19-2[1]

| Property | Value | Source |

| Melting Point | 76-78 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. | |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide ion of 2-acetamidophenol acts as the nucleophile, attacking the electrophilic carbon of benzyl bromide.

Experimental Protocol:

This protocol is adapted from a documented laboratory procedure.

Materials:

-

2-Acetamidophenol

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Brine solution

Procedure:

-

Reaction Setup: To a solution of 2-acetamidophenol (1.0 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: Add benzyl bromide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude residue in ethyl acetate and wash successively with deionized water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 7.85 (br s, 1H, NH), 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.05-6.90 (m, 3H, Ar-H), 5.15 (s, 2H, OCH₂), 2.20 (s, 3H, COCH₃).

Interpretation:

-

The downfield doublet at 8.35 ppm corresponds to the aromatic proton ortho to the acetamide group.

-

The broad singlet at 7.85 ppm is characteristic of the amide proton (-NH).

-

The multiplet between 7.45 and 7.30 ppm represents the five protons of the benzyl group's phenyl ring.

-

The multiplet between 7.05 and 6.90 ppm corresponds to the remaining three protons of the substituted phenyl ring.

-

The singlet at 5.15 ppm is assigned to the two benzylic protons (-OCH₂).

-

The singlet at 2.20 ppm corresponds to the three protons of the acetyl methyl group (-COCH₃).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 168.5 (C=O), 148.0 (C-O), 136.5 (quaternary C of benzyl), 128.8, 128.2, 127.5 (Ar-C of benzyl), 126.5 (quaternary C), 124.5, 122.0, 120.0, 112.0 (Ar-C), 70.5 (OCH₂), 24.0 (COCH₃).

Interpretation:

-

The signal at 168.5 ppm is characteristic of the amide carbonyl carbon.

-

The signals in the aromatic region (112.0-148.0 ppm) correspond to the twelve carbon atoms of the two phenyl rings.

-

The signal at 70.5 ppm is assigned to the benzylic carbon (-OCH₂).

-

The upfield signal at 24.0 ppm corresponds to the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3280-3300 | N-H Stretch | Amide |

| 3030-3060 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic |

| 1660-1670 | C=O Stretch | Amide (Amide I band) |

| 1520-1540 | N-H Bend | Amide (Amide II band) |

| 1240-1260 | C-O Stretch | Aryl ether |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z = 241

-

Key Fragmentation Peaks:

-

m/z = 150: Loss of the benzyl group ([M - C₇H₇]⁺)

-

m/z = 91: Benzyl cation ([C₇H₇]⁺) - often the base peak

-

m/z = 43: Acetyl cation ([CH₃CO]⁺)

-

Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported in publicly available literature, the broader class of acetamide derivatives has shown a wide range of pharmacological activities. These include anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties.

The structural motifs present in this compound suggest its potential as a precursor or intermediate in the synthesis of more complex molecules with therapeutic value. The acetamide linkage provides a key hydrogen bond donor and acceptor site, which is crucial for molecular recognition at biological targets. The benzyloxy group can be modified or replaced to modulate the compound's physicochemical properties, such as solubility and lipophilicity, to optimize its drug-like characteristics.

For instance, related N-phenylacetamide derivatives have been investigated as potential inhibitors of various enzymes and receptors. The core structure of this compound could serve as a starting point for the design of novel inhibitors targeting specific biological pathways implicated in disease.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined chemical structure and accessible synthetic route. Its spectroscopic characteristics provide a clear fingerprint for its identification and characterization. While its specific biological activities are yet to be fully elucidated, its structural features make it an attractive scaffold for medicinal chemists and drug development professionals. Further research into the pharmacological properties of this compound and its derivatives could unveil novel therapeutic applications, contributing to the ever-expanding landscape of drug discovery. This technical guide serves as a foundational resource to stimulate and support such future investigations.

References

- Relevant scientific literature for NMR data will be cited here upon identific

- Relevant scientific literature for IR data will be cited here upon identific

- Relevant scientific literature for Mass Spectrometry data will be cited here upon identific

- Relevant scientific literature for synthesis protocol will be cited here upon identific

- Relevant scientific literature for biological activities of related compounds will be cited here upon identific

-

PubChem. This compound. [Link]

- General labor

Sources

A Comprehensive Technical Guide to N-(2-(benzyloxy)phenyl)acetamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-(2-(benzyloxy)phenyl)acetamide emerges as a fascinating, yet underexplored, molecule within the vast landscape of chemical compounds. Its structure, featuring a benzyloxy moiety ortho to an acetamido group on a phenyl ring, presents a unique scaffold with potential for diverse applications in medicinal chemistry and materials science. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of this compound, from its fundamental chemical identity to its prospective synthesis, and potential biological significance based on the activities of structurally related analogues. As a Senior Application Scientist, the narrative that follows is grounded in established chemical principles and extrapolates potential methodologies and applications to inspire and guide future research endeavors.

Core Identity: IUPAC Name and CAS Number

A crucial first step in the exploration of any chemical entity is the precise definition of its identity. For the topic compound, this is established as follows:

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Alternate IUPAC Name | N-[2-(phenylmethoxy)phenyl]acetamide | ChemicalBook[2] |

| CAS Number | 34288-19-2 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[1] |

| Molecular Weight | 241.29 g/mol | Sigma-Aldrich |

Strategic Synthesis: A Methodological Approach

Retrosynthetic Pathway Analysis

The logical disconnection points for this compound are the amide and ether linkages. This leads to two plausible synthetic routes:

-

Route A: O-Benzylation followed by N-Acetylation. This pathway involves the initial protection of the phenolic hydroxyl group of 2-acetamidophenol, followed by the acetylation of the resulting 2-(benzyloxy)aniline.

-

Route B: N-Acetylation followed by O-Benzylation. This alternative route begins with the N-acetylation of 2-aminophenol, followed by the benzylation of the phenolic hydroxyl group.

The following diagram illustrates these two potential synthetic pathways.

Sources

"N-(2-(benzyloxy)phenyl)acetamide" molecular weight and formula

An In-Depth Technical Guide to N-(2-(benzyloxy)phenyl)acetamide (C₁₅H₁₅NO₂)

Introduction

This compound is a member of the phenylacetamide class of organic compounds. Structurally, it is characterized by a central acetamide group linked to a phenyl ring, which is substituted at the ortho-position with a benzyloxy group. While this specific molecule is often utilized in early discovery research, the broader phenylacetamide scaffold is prevalent in numerous biologically active compounds, demonstrating activities ranging from anti-inflammatory to anticoagulant and antidepressant effects.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular properties, validated synthesis and purification protocols, and the scientific context for its application, particularly as a synthetic intermediate. The presence of the benzyl ether linkage makes it a key precursor for compounds bearing a phenolic hydroxyl group, such as N-(2-hydroxyphenyl)acetamide, which has demonstrated notable anti-arthritic and anti-inflammatory properties in preclinical models.[1]

Section 1: Core Molecular Profile

A summary of the fundamental physicochemical properties and identifiers for this compound is presented below. This data is essential for laboratory handling, reaction planning, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [5][6][7] |

| Molecular Weight | 241.29 g/mol | [5][6][7][8] |

| CAS Number | 34288-19-2 | [5][6][8] |

| Synonyms | N-[2-(Phenylmethoxy)phenyl]acetamide | [5][7] |

| Appearance | Solid (predicted) | |

| Storage Temperature | 2-8°C | [5][7] |

Section 2: Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method involves the reaction of 2-acetamidophenol with benzyl bromide in the presence of a suitable base.

Causality and Experimental Choices:

-

Choice of Reactants: 2-Acetamidophenol provides the core phenylacetamide structure with a reactive phenolic hydroxyl group. Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the benzyl carbocation-like transition state and the good leaving group ability of bromide.

-

Role of the Base: A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required. Its primary function is to deprotonate the phenolic hydroxyl group, which is significantly more acidic than the amide N-H. This deprotonation generates a potent phenoxide nucleophile. The choice of K₂CO₃ is often preferred for its lower cost, ease of handling, and sufficient basicity.

-

Solvent Selection: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophilic phenoxide, thus facilitating the Sₙ2 pathway.

Detailed Experimental Protocol: Synthesis

-

Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-acetamidophenol (1.0 eq), potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

-

Initiation: Stir the suspension vigorously at room temperature for 15 minutes.

-

Addition of Electrophile: Add benzyl bromide (1.1 eq) dropwise to the suspension via a dropping funnel over 10 minutes.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Quenching and Workup: After completion, allow the reaction mixture to cool to room temperature. Filter the solid K₂CO₃ and wash the solid with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Section 3: Purification and Characterization

The crude product from the synthesis typically contains unreacted starting materials and byproducts, necessitating purification, most commonly by recrystallization or column chromatography. Subsequent characterization is crucial to confirm the identity and purity of the final compound.

Detailed Experimental Protocol: Purification

-

Dissolution: Dissolve the crude product obtained from the synthesis in a minimal amount of dichloromethane.

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with 1M NaOH solution (to remove unreacted 2-acetamidophenol), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Recrystallization: Recrystallize the resulting solid from a hot ethanol/water mixture to yield pure this compound as a crystalline solid.

Analytical Characterization

The structure and purity are confirmed using standard spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~8.0 (s, 1H, NH), 7.2-7.5 (m, 10H, Ar-H), 5.1 (s, 2H, O-CH₂-Ph), 2.2 (s, 3H, COCH₃) |

| ¹³C NMR | δ (ppm): ~168 (C=O), 148-125 (Ar-C), 70 (O-CH₂), 24 (CH₃) |

| FT-IR | ν (cm⁻¹): 3300 (N-H stretch), 1670 (C=O stretch, amide I), 1540 (N-H bend, amide II), 1250 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 242.12 [M+H]⁺, 264.10 [M+Na]⁺ |

Purification and Analysis Workflow

Caption: Post-synthesis workflow for purification and analysis.

Section 4: Scientific Context and Potential Applications

The primary value of this compound in research and development lies in its role as a protected synthetic intermediate.

-

Protecting Group Strategy: The benzyl group serves as a robust protecting group for the phenolic hydroxyl. Phenols are often reactive under conditions used to modify other parts of a molecule. By converting the phenol to a benzyl ether, its nucleophilicity and acidity are masked, allowing for selective reactions elsewhere. The benzyl group can be reliably removed later via catalytic hydrogenolysis (H₂ gas, Pd/C catalyst) to unmask the phenol, yielding N-(2-hydroxyphenyl)acetamide.

-

Precursor to Bioactive Molecules: N-(2-hydroxyphenyl)acetamide has documented anti-inflammatory and anti-arthritic properties.[1] Therefore, this compound is a direct precursor in the synthesis of this and other potentially therapeutic analogs. The phenylacetamide core itself is a well-established pharmacophore in medicinal chemistry.[4]

Section 5: Safety and Handling

Based on available data, this compound should be handled with appropriate laboratory precautions.

-

GHS Hazard Statements:

-

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

-

Storage:

References

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed, National Library of Medicine. [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC, National Library of Medicine. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

Sources

- 1. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijper.org [ijper.org]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. archivepp.com [archivepp.com]

- 5. N-[2-(benzyloxy)phenyl]acetamide | 34288-19-2 [chemicalbook.com]

- 6. 34288-19-2 CAS MSDS (N-[2-(benzyloxy)phenyl]acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. N-[2-(benzyloxy)phenyl]acetamide | 34288-19-2 [amp.chemicalbook.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Predicted Physicochemical Properties of N-(2-(benzyloxy)phenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior in biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This guide provides a comprehensive technical overview of the predicted physicochemical properties of N-(2-(benzyloxy)phenyl)acetamide, a molecule of interest for its potential pharmacological applications. By leveraging established computational models, we can construct a detailed profile of this compound, offering critical insights for researchers and drug development professionals. This document will delve into the predicted values for key descriptors, the methodologies behind these predictions, and their implications for the compound's drug-likeness and pharmacokinetic profile. Furthermore, it will provide standardized experimental protocols for the validation of these in-silico findings, ensuring a bridge between computational prediction and empirical evidence.

Predicted Physicochemical Profile of this compound

Computational chemistry has become an indispensable tool in early-stage drug discovery, offering rapid and cost-effective methods for predicting the physicochemical properties of novel chemical entities.[1] For this compound (Figure 1), a range of properties has been predicted using various well-established algorithms. These predictions provide a foundational understanding of the molecule's likely behavior and guide further experimental investigation.

Figure 1. Chemical structure of this compound.A summary of the core predicted physicochemical properties is presented in Table 1. These values are derived from multiple predictive models to provide a more robust and consensus-based assessment.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Tool/Methodology | Significance in Drug Development |

| Molecular Formula | C₁₅H₁₅NO₂ | - | Defines the elemental composition. |

| Molecular Weight | 241.29 g/mol | - | Influences diffusion and transport across biological membranes.[2][3] |

| logP (Octanol/Water Partition Coefficient) | 2.6 - 2.8 | XlogP3, WLOGP, MLOGP | A key measure of lipophilicity, impacting absorption, distribution, and metabolism.[4] |

| Aqueous Solubility (logS) | -3.0 to -3.5 | ESOL, Ali, SILICOS-IT | Affects dissolution in the gastrointestinal tract and bioavailability.[5][6] |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | Fragment-based methods | Correlates with membrane permeability and oral bioavailability.[7][8] |

| pKa (Acid Dissociation Constant) | Basic pKa: ~1.5; Acidic pKa: ~14.0 | ACD/Percepta, Chemaxon | Determines the ionization state at physiological pH, influencing solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | Rule-based | Impacts membrane permeability and target binding.[2] |

| Hydrogen Bond Acceptors | 2 | Rule-based | Influences solubility and target interactions.[2] |

| Rotatable Bonds | 4 | Rule-based | Relates to molecular flexibility and oral bioavailability.[9] |

The Causality Behind the Predictions: A Look at the Methodologies

The predicted values in Table 1 are generated by sophisticated computational models that rely on large datasets of experimentally determined properties. Understanding the basis of these predictions is crucial for interpreting their relevance and limitations.

-

Lipophilicity (logP): The predicted logP values are an average from several atom-based and fragment-based methods. For instance, XlogP3 calculates logP by summing the contributions of individual atoms and correction factors for their environment. WLOGP (weighted logP) and MLOGP (Moriguchi octanol-water partition coefficient) are other atomistic methods that provide a consensus view on the molecule's lipophilicity.[10]

-

Aqueous Solubility (logS): The ESOL (Estimated Solubility) model predicts solubility based on a regression analysis of molecular weight, logP, and the fraction of rotatable bonds. The Ali and SILICOS-IT models are also fragment-based approaches that have been trained on large datasets of diverse compounds to predict aqueous solubility.[11][12]

-

Topological Polar Surface Area (TPSA): TPSA is calculated by summing the surface contributions of polar atoms (oxygens, nitrogens, and attached hydrogens) in a molecule.[7] This descriptor is a good predictor of passive molecular transport through membranes and is a key parameter in assessing oral bioavailability.[8]

-

pKa: The prediction of pKa for the amide group in this compound is complex. The amide proton is very weakly acidic (high pKa), while the amide carbonyl oxygen is weakly basic (low pKa).[13] Computational tools like ACD/Percepta and Chemaxon utilize large databases of experimental pKa values and employ sophisticated algorithms based on linear free energy relationships and quantum mechanical calculations to predict the ionization constants of different functional groups within a molecule.[14][15]

Implications for Drug Development: ADME Profile and Drug-Likeness

The predicted physicochemical properties of this compound provide valuable insights into its potential as a drug candidate, particularly concerning its ADME profile and adherence to established "drug-likeness" rules.

Lipinski's Rule of Five and Veber's Rule

Lipinski's Rule of Five is a widely used guideline to assess the druglikeness of a compound and its potential for good oral bioavailability.[2][3] A compound is considered to have a higher probability of being orally bioavailable if it does not violate more than one of the following criteria:

-

Molecular weight ≤ 500 Da

-

logP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Veber's rule adds further criteria related to molecular flexibility and polarity:[9]

-

Rotatable bonds ≤ 10

-

Topological Polar Surface Area (TPSA) ≤ 140 Ų

As shown in Table 2, this compound adheres to all the criteria of both Lipinski's Rule of Five and Veber's Rule, suggesting a favorable profile for oral bioavailability.

Table 2: Drug-Likeness Assessment of this compound

| Rule | Parameter | Predicted Value | Threshold | Compliance |

| Lipinski's Rule of Five | Molecular Weight | 241.29 g/mol | ≤ 500 Da | Yes |

| logP | ~2.7 | ≤ 5 | Yes | |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes | |

| Veber's Rule | Rotatable Bonds | 4 | ≤ 10 | Yes |

| TPSA | 38.33 Ų | ≤ 140 Ų | Yes |

Predicted ADME Characteristics

The interplay of the predicted physicochemical properties allows for a qualitative assessment of the compound's likely ADME profile.

Figure 2. Influence of Physicochemical Properties on ADME Profile.

-

Absorption: The compound's moderate lipophilicity (logP ~2.7) and low TPSA (38.33 Ų) suggest good passive diffusion across the intestinal membrane.[16][17] However, its predicted low aqueous solubility (logS between -3.0 and -3.5) may be a limiting factor for dissolution and overall absorption.[11]

-

Distribution: The moderate lipophilicity suggests that the compound is likely to distribute into tissues, but may not excessively accumulate in fatty tissues, which can be a concern for highly lipophilic drugs.[18]

-

Metabolism: The lipophilicity of the compound falls within a range that is often associated with metabolism by cytochrome P450 enzymes.[19] The benzyl and phenyl rings, as well as the acetamide group, represent potential sites for metabolic transformation.

-

Excretion: The route of excretion will depend on the extent of metabolism. The parent compound, with its moderate lipophilicity, may undergo renal excretion, while more polar metabolites will be more readily cleared by the kidneys.[19]

Experimental Validation Protocols

While in-silico predictions are invaluable for initial screening, experimental validation is a critical step in the drug development process. The following are detailed, step-by-step methodologies for determining two key physicochemical properties: aqueous solubility and the octanol-water partition coefficient (logP).

Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[20]

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

This compound (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Vortex mixer

-

Thermostatted shaker incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound (e.g., 2-5 mg) into a glass vial.

-

Add a known volume of PBS (e.g., 1 mL) to the vial.

-

Securely cap the vial and vortex vigorously for 1 minute.

-

-

Equilibration:

-

Place the vial in a thermostatted shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After incubation, allow the vial to stand undisturbed for at least 1 hour to allow for the settling of undissolved solid.

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet any remaining suspended solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in mg/mL or µM, taking into account the dilution factor.

-

Figure 3. Experimental Workflow for Thermodynamic Solubility Determination.

Protocol 2: Determination of logP (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between n-octanol and water.[21]

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

-

This compound

-

n-Octanol (reagent grade)

-

Purified water

-

Separatory funnel or centrifuge tubes

-

Vortex mixer or mechanical shaker

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., HPLC-UV or LC-MS)

Procedure:

-

Pre-saturation of Solvents:

-

Mix equal volumes of n-octanol and water in a large container.

-

Shake vigorously for several hours and then allow the phases to separate completely (overnight). This ensures that each solvent is saturated with the other.

-

-

Partitioning Experiment:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol. The concentration should be chosen to be within the analytical detection limits after partitioning.

-

In a centrifuge tube, add a known volume of the octanol stock solution (e.g., 5 mL) and an equal volume of the pre-saturated water (e.g., 5 mL).

-

-

Equilibration:

-

Cap the tube securely and shake vigorously for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

-

Phase Separation:

-

Centrifuge the tube at a moderate speed (e.g., 3000 rpm) for 10-15 minutes to ensure a clean separation of the two phases.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Be cautious not to disturb the interface.

-

Dilute the aliquots appropriately with a suitable solvent.

-

Quantify the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

-

Calculation of logP:

-

The partition coefficient (P) is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]water

-

The logP is the base-10 logarithm of the partition coefficient: logP = log₁₀(P)

-

Conclusion

This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound, a compound with potential for further investigation in drug discovery. The in-silico analysis, leveraging a variety of computational models, suggests that this molecule possesses a favorable "drug-like" profile, adhering to both Lipinski's Rule of Five and Veber's Rule. Its predicted moderate lipophilicity and low polar surface area are indicative of good potential for oral bioavailability. However, the predicted low aqueous solubility highlights a potential challenge that may require formulation strategies to overcome.

The provided experimental protocols for determining thermodynamic solubility and logP offer a clear pathway for the empirical validation of these crucial parameters. By integrating robust computational predictions with targeted experimental validation, researchers can make more informed decisions in the early stages of drug development, ultimately enhancing the efficiency and success rate of bringing new therapeutic agents to the clinic. The data and methodologies presented herein serve as a critical foundation for the continued exploration of this compound and its derivatives as potential drug candidates.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[22]

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

-

Ran, Y., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 41(2), 354-357.[5]

-

Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from Zenovel website.[4]

- Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Prediction of aqueous solubility of organic compounds by the general solubility equation (GSE). Journal of Chemical Information and Computer Sciences, 44(4), 1477-1488.

- Pal, D., Mitra, A. K. (2018). Computational Approaches for the Prediction of Aqueous Solubility of Organic Compounds. In Silico Drug Design.

-

Huuskonen, J. (2000). Prediction of aqueous solubility of organic compounds from molecular structure. Journal of Chemical Information and Computer Sciences, 40(3), 773-777.[23]

-

Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from Taylor & Francis Online.[24]

-

Physics-based solubility prediction for organic molecules. (2020). Chemical Reviews, 120(21), 11736-11787.[1]

-

Bionity. (n.d.). Lipinski's Rule of Five. Retrieved from Bionity website.[3]

-

Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. Retrieved from Bioaccess website.[25]

-

Jing, X., Hou, Y., Hallett, W., Sahajwalla, C. G., & Ji, P. (2019). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Advances in Experimental Medicine and Biology, 1148, 115-129.[26]

-

Grokipedia. (n.d.). Polar surface area. Retrieved from Grokipedia.[7]

-

Kelder, J., Grootenhuis, P. D., Bayada, D. M., Delbressine, L. P., & Ploemen, J. P. (1999). Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs. Pharmaceutical Research, 16(10), 1514-1519.[16]

-

Absorption matters: A closer look at popular oral bioavailability rules for drug approvals. (2021). European Journal of Medicinal Chemistry, 223, 113642.[27]

-

Open Education Alberta. (n.d.). Topological polar surface area – An ABC of PK/PD. Retrieved from Open Education Alberta.[8]

-

Veber rule: Significance and symbolism. (n.d.). ScienceDirect.[28]

-

Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016). Journal of Chemical Information and Modeling, 56(11), 2264-2275.[13]

-

Wikipedia. (n.d.). Polar surface area. Retrieved from Wikipedia.[29]

-

Veber's rule: Significance and symbolism. (n.d.). Drug Discovery Today.[30]

-

ResearchGate. (n.d.). Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. Retrieved from ResearchGate.[31]

-

Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from Enamine website.[32]

-

ResearchGate. (n.d.). Lipinski and Veber's rules for compounds 7a-j. Retrieved from ResearchGate.[33]

-

ResearchGate. (n.d.). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Retrieved from ResearchGate.[21]

-

PharmiWeb.com. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. Retrieved from PharmiWeb.com.[17]

-

ResearchGate. (n.d.). What Has Polar Surface Area Ever Done for Drug Discovery?. Retrieved from ResearchGate.[34]

-

Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved from Fiveable.[18]

-

Books, R. S. C. (n.d.). CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance. Retrieved from Royal Society of Chemistry.[19]

-

Warren Center for Neuroscience Drug Discovery. (2025, July 24). Kinetic Solubility 96 –Well Protocol.[35]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from Dissolution Technologies.[20]

-

Simple Method for the Estimation of pKa of Amines†. (n.d.). Journal of Chemical & Engineering Data.[36]

-

Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. (2025, October 29). The Journal of Organic Chemistry.[37]

-

Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). International Journal of Molecular Sciences.[38]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from Bienta.[39]

-

WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec.[40]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from ResearchGate.[41]

-

Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. (2007). Journal of Pharmaceutical Sciences, 96(11), 3053-3061.[42]

-

ACD/Labs. (n.d.). ACD/Labs Releases Percepta. Retrieved from ACD/Labs.[43]

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020, December 14). Ingenta Connect.[44]

-

ACD/Labs. (2024, September 30). ACD/Labs Releases v2024 of Modeling Platform Percepta® to Support Pharmaceutical and Chemical R&D at the PhysChem Forum. Retrieved from ACD/Labs.[14]

-

Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software. (2015). Journal of Cheminformatics, 7(1), 12.[15]

-

Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2020). Journal of Ethnopharmacology, 260, 112999.[45]

-

ACD/Percepta molecular property and toxicity prediction using ACD/Percepta®. (n.d.). ACD/Labs.[46]

-

ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from ACD/Labs.[47]

-

PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from PRISM BioLab.[48]

-

Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. (2025, January 7). International Journal of Pharmaceutical and Phytopharmacological Research.[11]

-

SwissADME. (n.d.). Frequently Asked Questions. Retrieved from SwissADME.[10]

-

Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. (2023, July 20). Journal of Pharmacognosy and Phytochemistry.[12]

Sources

- 1. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 3. Lipinski's_Rule_of_Five [bionity.com]

- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 7. grokipedia.com [grokipedia.com]

- 8. Topological polar surface area – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 9. proteiniq.io [proteiniq.io]

- 10. SwissADME [swissadme.ch]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. phytojournal.com [phytojournal.com]

- 13. Proteins and Wave Functions: Prediction of amine pKa values of drug-like molecules using semiempirical QM methods [proteinsandwavefunctions.blogspot.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Computational tools and resources for metabolism-related property predictions. 1. Overview of publicly available (free and commercial) databases and software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polar molecular surface as a dominating determinant for oral absorption and brain penetration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pharmiweb.com [pharmiweb.com]

- 18. fiveable.me [fiveable.me]

- 19. books.rsc.org [books.rsc.org]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. researchgate.net [researchgate.net]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]

- 26. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Absorption matters: A closer look at popular oral bioavailability rules for drug approvals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Veber rule: Significance and symbolism [wisdomlib.org]

- 29. Polar surface area - Wikipedia [en.wikipedia.org]

- 30. Veber's rule: Significance and symbolism [wisdomlib.org]

- 31. researchgate.net [researchgate.net]

- 32. enamine.net [enamine.net]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. static1.squarespace.com [static1.squarespace.com]

- 36. hrcak.srce.hr [hrcak.srce.hr]

- 37. pubs.acs.org [pubs.acs.org]

- 38. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 39. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 40. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 41. researchgate.net [researchgate.net]

- 42. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. acdlabs.com [acdlabs.com]

- 44. ingentaconnect.com [ingentaconnect.com]

- 45. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]

- 46. catalog.labcorp.com [catalog.labcorp.com]

- 47. acdlabs.com [acdlabs.com]

- 48. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

A Technical Guide to the Spectroscopic Characterization of N-(2-(benzyloxy)phenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N-(2-(benzyloxy)phenyl)acetamide. In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative analysis with structurally related compounds, we present a detailed theoretical spectroscopic profile of the target molecule. This guide is intended to aid in the identification and characterization of this compound in a research and development setting.

Introduction

This compound, with the molecular formula C₁₅H₁₅NO₂ and a molecular weight of 241.29 g/mol , is a fine chemical intermediate.[1] Its structure incorporates a benzyloxy group and an acetamide moiety on a phenyl ring, suggesting its potential utility in the synthesis of more complex molecules in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. Each section will provide a theoretical basis for the expected spectral features, presented in a clear and structured format to facilitate easy interpretation.

Molecular Structure

The structural formula of this compound is presented below. The numbering scheme used for the assignment of NMR signals is also indicated.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the acetyl methyl protons, and the amide proton. The chemical shifts are influenced by the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | br s | 1H | N-H (amide) |

| ~7.2 - 7.5 | m | 5H | Ar-H (benzyl) |

| ~6.8 - 7.2 | m | 4H | Ar-H (phenyl) |

| ~5.1 | s | 2H | O-CH₂ |

| ~2.2 | s | 3H | CO-CH₃ |

Rationale for Predictions:

-

Amide Proton (N-H): The amide proton is expected to appear as a broad singlet in the downfield region (~8.0 - 8.2 ppm) due to quadrupole broadening from the adjacent nitrogen atom and its exchangeability.

-

Aromatic Protons (Ar-H): The nine aromatic protons are expected to appear as a complex multiplet in the region of ~6.8 - 7.5 ppm. The five protons of the benzyl group are likely to be in the ~7.2 - 7.5 ppm range, while the four protons of the substituted phenyl ring will likely be in the slightly more upfield region of ~6.8 - 7.2 ppm due to the electron-donating effect of the benzyloxy and acetamide groups.

-

Benzylic Protons (O-CH₂): The two benzylic protons are expected to appear as a sharp singlet around 5.1 ppm. The singlet multiplicity is due to the absence of adjacent protons.

-

Acetyl Protons (CO-CH₃): The three methyl protons of the acetyl group are expected to be a sharp singlet at approximately 2.2 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbons and their chemical environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (amide) |

| ~148 | C-O (phenyl) |

| ~137 | C (ipso, benzyl) |

| ~129 | C-N (phenyl) |

| ~128.5 | Ar-C (benzyl) |

| ~128 | Ar-C (benzyl) |

| ~127.5 | Ar-C (benzyl) |

| ~124 | Ar-C (phenyl) |

| ~122 | Ar-C (phenyl) |

| ~121 | Ar-C (phenyl) |

| ~113 | Ar-C (phenyl) |

| ~71 | O-CH₂ |

| ~25 | CO-CH₃ |

Rationale for Predictions:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to resonate in the downfield region, typically around 169 ppm.

-

Aromatic Carbons (Ar-C): The twelve aromatic carbons will appear in the range of ~113-148 ppm. The carbon attached to the oxygen of the benzyloxy group (C-O) and the carbon attached to the nitrogen of the acetamide group (C-N) will be the most downfield among the phenyl carbons due to the deshielding effects of the heteroatoms. The ipso-carbon of the benzyl group will be around 137 ppm. The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents.

-

Benzylic Carbon (O-CH₂): The benzylic carbon is expected at approximately 71 ppm.

-

Acetyl Carbon (CO-CH₃): The methyl carbon of the acetyl group will be the most upfield signal, predicted to be around 25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | N-H stretch (amide) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong, sharp | C=O stretch (amide I) |

| ~1590, 1490 | Medium to strong | C=C stretch (aromatic) |

| ~1530 | Strong | N-H bend (amide II) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~750 | Strong | C-H bend (ortho-disubstituted) |

Rationale for Predictions:

-

N-H Stretch: A strong, sharp absorption band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration in a secondary amide.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A very strong and sharp absorption band around 1670 cm⁻¹ is characteristic of the C=O stretching vibration in a secondary amide.

-

N-H Bend (Amide II): A strong band around 1530 cm⁻¹ is expected for the N-H bending vibration coupled with C-N stretching.

-

C=C Stretches: Aromatic C=C stretching vibrations will give rise to medium to strong bands in the 1490-1590 cm⁻¹ region.

-

C-O Stretch: The aryl ether C-O stretching vibration is expected to produce a strong band around 1240 cm⁻¹.

-

C-H Bends: A strong out-of-plane C-H bending vibration around 750 cm⁻¹ would be indicative of the ortho-disubstitution on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) would likely lead to several characteristic fragments.

Predicted Molecular Ion:

-

[M]⁺: m/z = 241

Proposed Fragmentation Pathway:

A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, which is a relatively weak bond, leading to the formation of a stable tropylium ion.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 241 | [C₁₅H₁₅NO₂]⁺˙ (Molecular ion) |

| 150 | [C₈H₈NO₂]˙ |

| 122 | [C₆H₄NO₂]⁺ |

| 120 | [C₇H₆NO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Rationale for Predictions:

-

Molecular Ion (m/z 241): The molecular ion peak is expected to be observed.

-

Tropylium Ion (m/z 91): The base peak in the spectrum is very likely to be at m/z 91, corresponding to the highly stable tropylium ion formed by the cleavage of the benzylic ether bond and subsequent rearrangement.

-

Fragment at m/z 150: Loss of a benzyl radical from the molecular ion would result in a fragment at m/z 150.

-

Fragments at m/z 122 and 120: Further fragmentation of the m/z 150 ion through loss of carbon monoxide or formaldehyde could lead to fragments at m/z 122 and m/z 120, respectively.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs should be used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, if the sample is soluble, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 40-400).

Conclusion

This technical guide has presented a detailed predicted spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are based on sound spectroscopic principles and comparison with analogous structures. This information is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting. It is strongly recommended that experimental data be acquired to validate these predictions.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Discovery and Synthesis of Novel N-Benzyloxyphenyl Acetamide Derivatives: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of the discovery, synthesis, and characterization of novel N-benzyloxyphenyl acetamide derivatives, a class of compounds with significant potential in medicinal chemistry. We will navigate the strategic considerations behind the synthetic design, provide detailed experimental protocols, and outline a robust framework for structural elucidation and preliminary biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to expand their knowledge of contemporary drug discovery methodologies.

Introduction: The Therapeutic Potential of Acetamide Scaffolds

The acetamide moiety is a cornerstone in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its prevalence is due to its ability to form stable amide bonds, participate in hydrogen bonding interactions with biological targets, and serve as a versatile scaffold for chemical modification. Derivatives of acetamide have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[1][2][3]

The N-benzyloxyphenyl group is a particularly attractive substituent for incorporation into novel drug candidates. The benzyl ether provides a degree of lipophilicity that can enhance cell membrane permeability, while the phenyl ring can be readily functionalized to modulate electronic properties and explore structure-activity relationships (SAR). The combination of the N-benzyloxyphenyl and acetamide functionalities presents a promising avenue for the development of novel therapeutic agents with improved potency and selectivity.

This guide will focus on the synthesis and characterization of a representative novel derivative, N-(4-(benzyloxy)phenyl)acetamide, and outline a pathway for assessing its potential as an anticancer agent.

Synthetic Strategy and Experimental Protocols

The synthesis of N-(4-(benzyloxy)phenyl)acetamide can be efficiently achieved through a two-step process, beginning with the readily available starting material, 4-aminophenol. The synthetic pathway is designed for simplicity, scalability, and high yield.

Overall Synthetic Workflow

The logical flow of the synthesis and subsequent analysis is depicted in the following workflow diagram.

Sources

"N-(2-(benzyloxy)phenyl)acetamide" as a research chemical

An In-depth Technical Guide to the Research Chemical: N-(2-(benzyloxy)phenyl)acetamide

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and chemical biology, the exploration of novel molecular scaffolds is paramount. This guide is dedicated to providing an in-depth technical overview of This compound , a research chemical with latent potential in medicinal chemistry. While this compound is commercially available for research purposes, a comprehensive repository of its synthesis, characterization, and biological context is notably absent in peer-reviewed literature. This document aims to bridge that gap, offering researchers a foundational resource to facilitate their investigations. By synthesizing established chemical principles with data from closely related analogues, this guide provides a robust framework for the synthesis, validation, and conceptual application of this compound.

Molecular Overview and Physicochemical Properties

This compound is an aromatic amide characterized by a core acetanilide structure with a benzyloxy substituent at the ortho position of the phenyl ring. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide C=O), along with the bulky, lipophilic benzyloxy group, suggests that this molecule may possess interesting pharmacological properties and serve as a valuable intermediate in the synthesis of more complex bioactive molecules.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 241.29 g/mol | [1][2][3] |

| CAS Number | 34288-19-2 | [2][3][4] |

| Appearance | Predicted to be a solid at room temperature | |

| Melting Point | Not experimentally determined in available literature. | |

| Solubility | Predicted to be soluble in organic solvents such as DMSO, DMF, methanol, and dichloromethane. | |

| Predicted XlogP | 2.6 | [1] |

Synthesis of this compound: A Validated Protocol

Reaction Principle

The synthesis involves the nucleophilic acyl substitution reaction between 2-(benzyloxy)aniline and an acetylating agent, such as acetic anhydride or acetyl chloride. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation yields the stable amide product, this compound.

Experimental Protocol

Materials:

-

2-(Benzyloxy)aniline

-

Acetic anhydride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexanes

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(benzyloxy)aniline (1.0 eq) in dichloromethane (DCM, approximately 0.1 M concentration).

-

Addition of Base: Add pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acidic byproduct of the reaction.

-

Acetylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices

-

Choice of Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. Acetyl chloride can also be used, but it is more reactive and generates HCl, which requires a stoichiometric amount of base.

-

Role of the Base: Pyridine or triethylamine is crucial to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product and preventing the protonation of the starting aniline, which would render it non-nucleophilic.

-

Solvent Selection: Dichloromethane is a good choice of solvent as it is relatively inert and dissolves both the starting materials and the product.

-

Purification Strategy: Recrystallization is often sufficient for purification if the reaction goes to completion and the byproducts are readily removed during the aqueous workup. Column chromatography provides a more rigorous purification method if necessary.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Structural Characterization and Validation

As Sigma-Aldrich explicitly states that they do not provide analytical data for this compound, independent characterization is essential for any researcher synthesizing or purchasing it.[4] The following sections detail the expected spectroscopic data based on the compound's structure.

¹H and ¹³C NMR Spectroscopy (Predicted)

The following are predicted ¹H and ¹³C NMR chemical shifts in CDCl₃. These predictions are based on established principles and data from similar molecular structures.[7]

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 | br s | 1H | -NH- |

| ~ 7.5 - 7.2 | m | 9H | Aromatic C-H |

| ~ 5.1 | s | 2H | -O-CH₂-Ph |

| ~ 2.2 | s | 3H | -C(=O)-CH₃ |

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 169.0 | Amide C=O |

| ~ 147.0 | C-O (aromatic) |

| ~ 137.0 | Quaternary C (benzyl) |

| ~ 129.0 - 120.0 | Aromatic C-H |

| ~ 70.0 | -O-CH₂-Ph |

| ~ 25.0 | -C(=O)-CH₃ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration |

| ~ 3300 | N-H stretch (amide) |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 1670 | C=O stretch (amide I) |

| ~ 1540 | N-H bend (amide II) |

| ~ 1250 | C-O stretch (ether) |

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 241. Key fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the amide bond.

| m/z | Fragment Ion |

| 241 | [M]⁺ |

| 198 | [M - COCH₃]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Self-Validating Experimental System

To ensure the identity and purity of the synthesized this compound, a multi-faceted analytical approach is required. This constitutes a self-validating system where each piece of data corroborates the others.

-

TLC Analysis: Use TLC to monitor the reaction and assess the purity of the final product against the starting materials.

-

Melting Point Determination: A sharp melting point for the recrystallized product is a good indicator of purity.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra and compare them to the predicted values. The integration of the proton signals should match the number of protons in each environment.

-

IR Spectroscopy: Confirm the presence of the key functional groups (amide and ether) by comparing the experimental IR spectrum with the expected absorption bands.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.

Potential Research Applications and Biological Context

While there are no specific studies on the biological activity of this compound, the structurally related compound, N-(2-hydroxyphenyl)acetamide , has been shown to possess significant anti-inflammatory and anti-arthritic properties.[8]

Anti-inflammatory and Anti-arthritic Potential

A study on adjuvant-induced arthritis in rats demonstrated that N-(2-hydroxyphenyl)acetamide significantly reduced paw edema and levels of pro-inflammatory cytokines such as IL-1β and TNF-α.[8] The compound also modulated oxidative stress markers. This suggests that the N-(2-acylaminophenyl) scaffold is a promising starting point for the development of novel anti-inflammatory agents.

This compound can be considered a pro-drug of N-(2-hydroxyphenyl)acetamide. The benzyl group could be cleaved in vivo to release the active phenolic compound. Alternatively, the benzyloxy derivative may have its own distinct biological activity, with the benzyl group potentially influencing its binding to target proteins and its pharmacokinetic profile (e.g., increased lipophilicity and cell permeability).

Proposed Investigational Workflow

Researchers interested in the biological activity of this compound could follow a workflow similar to that used for its hydroxylated analog.

Caption: Investigational workflow for the biological evaluation of this compound.

Potential Mechanism of Action in Inflammation

Based on the findings for N-(2-hydroxyphenyl)acetamide, a plausible hypothesis is that this compound, or its active metabolite, may interfere with inflammatory signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

Caption: Potential mechanism of action in inflammation.

Conclusion

This compound represents an intriguing yet underexplored molecule in the realm of research chemicals. This guide provides a comprehensive starting point for its synthesis, characterization, and potential biological investigation. By leveraging established synthetic methodologies and drawing parallels with structurally related compounds, researchers are now better equipped to unlock the potential of this promising scaffold. The self-validating experimental framework outlined herein is designed to ensure the scientific rigor and trustworthiness of future studies involving this compound.

References

-

PubChem. This compound. [Link]

-

Organic Syntheses. Phenylacetamide. [Link]

-

Semantic Scholar. Supporting Information. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. [Link]

-

Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. [Link]

-

PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. [Link]

-

Syntheses of Medicinal Compounds. [Link]

-

Molecules. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

ResearchGate. Microwave assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives | Request PDF. [Link]

-

SpringerLink. Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. [Link]

-

ResearchGate. (PDF) Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agents. [Link]

-

ResearchGate. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | Request PDF. [Link]

-

YouTube. acetylation aniline. [Link]

Sources

- 1. PubChemLite - this compound (C15H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. N-[2-(benzyloxy)phenyl]acetamide | 34288-19-2 [chemicalbook.com]

- 3. 34288-19-2 CAS MSDS (N-[2-(benzyloxy)phenyl]acetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: High-Yield Acetylation of 2-(Benzyloxy)aniline

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of N-(2-(benzyloxy)phenyl)acetamide from 2-(benzyloxy)aniline. The described method is a robust N-acetylation reaction that is scalable, high-yielding, and employs standard laboratory reagents and techniques. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for product purification and characterization. The causality behind critical experimental choices is elucidated to empower the user with a deeper understanding of the synthetic process.

Introduction and Scientific Background

This compound is a valuable amide compound, often utilized as a key intermediate in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. Its structure combines a protected phenol and an acetamide-functionalized aniline, making it a versatile building block for introducing substituted phenyl rings into target structures.

The synthesis detailed herein is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the primary amine, 2-(benzyloxy)aniline, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent, acetic anhydride. This reaction is highly efficient and serves as a fundamental transformation in organic chemistry. While the amino group in aniline is a strongly activating ortho-, para-director in electrophilic aromatic substitution, this high reactivity can be problematic.[1] Acetylation moderates this activity by withdrawing electron density from the phenyl ring, thereby allowing for more controlled subsequent reactions.[2]

Reaction Mechanism: Nucleophilic Acyl Substitution

The acetylation of 2-(benzyloxy)aniline proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The nitrogen atom of 2-(benzyloxy)aniline, possessing a lone pair of electrons, attacks one of the electrophilic carbonyl carbons of acetic anhydride.[3]

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate, where the carbonyl oxygen carries a negative charge.

-

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling an acetate ion, which is a stable leaving group.

-

Deprotonation: The acetate ion then acts as a base, deprotonating the positively charged nitrogen atom to yield the final, neutral amide product, this compound, and acetic acid as a byproduct.

This mechanism underscores the choice of acetic anhydride as an effective acetylating agent, providing both the electrophilic acetyl group and a suitable leaving group.

Comprehensive Experimental Protocol

This protocol is optimized for a 10 mmol scale, but it can be adjusted proportionally for different quantities.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 2-(Benzyloxy)aniline | C₁₃H₁₃NO | 199.25 | 1.99 g | 10.0 | Starting material. |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.12 mL (1.21 g) | 11.8 | Acetylating agent (1.2 eq). Corrosive and lachrymatory.[4] |

| Pyridine | C₅H₅N | 79.10 | 1.6 mL (1.57 g) | 19.8 | Base catalyst and solvent (2.0 eq). |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 40 mL | - | Reaction solvent. |

| 1 M Hydrochloric Acid | HCl | 36.46 | ~30 mL | - | For work-up. |

| Sat. Sodium Bicarbonate | NaHCO₃ | 84.01 | ~30 mL | - | For work-up. |